2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid
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Overview
Description
2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring, a thiopyran ring, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with cyclobutane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Shares the thiopyran ring but lacks the cyclobutane moiety.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane ring but lacks the thiopyran and amino groups.
Uniqueness
2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a thiopyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H19NO2S |
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Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(thian-4-ylmethylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)9-1-2-10(9)12-7-8-3-5-15-6-4-8/h8-10,12H,1-7H2,(H,13,14) |
InChI Key |
KZNNCKPWBOCZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)O)NCC2CCSCC2 |
Origin of Product |
United States |
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